molecular formula C6H12N2O5 B11952494 Nalpha-acetyl-D-asparagine hydrate

Nalpha-acetyl-D-asparagine hydrate

Cat. No.: B11952494
M. Wt: 192.17 g/mol
InChI Key: IWRCCVSIDUGZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-acetyl-D-asparagine hydrate is a chemical compound with the molecular formula C6H12N2O5. It is a derivative of asparagine, an amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the asparagine molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-D-asparagine hydrate typically involves the acetylation of D-asparagine. This can be achieved by reacting D-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Nalpha-acetyl-D-asparagine hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Nalpha-acetyl-D-asparagine hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Nalpha-acetyl-D-asparagine hydrate involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it plays a role in the metabolism of ammonia and the synthesis of proteins. The acetyl group can influence the compound’s reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

    Nalpha-acetyl-L-asparagine: Similar in structure but with the L-isomer of asparagine.

    Nalpha-acetyl-D-glutamine: Another acetylated amino acid derivative with similar properties.

    Nalpha-acetyl-L-glutamine: The L-isomer of the above compound

Uniqueness: Nalpha-acetyl-D-asparagine hydrate is unique due to its specific stereochemistry (D-isomer) and the presence of the acetyl group, which can affect its biochemical properties and interactions. This makes it a valuable tool in research for studying stereospecific effects and acetylation-related modifications .

Properties

Molecular Formula

C6H12N2O5

Molecular Weight

192.17 g/mol

IUPAC Name

2-acetamido-4-amino-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C6H10N2O4.H2O/c1-3(9)8-4(6(11)12)2-5(7)10;/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);1H2

InChI Key

IWRCCVSIDUGZLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O.O

Origin of Product

United States

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